2-(4,6-dimethylpyrimidin-2-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Description
This compound integrates a pyrimidine core (4,6-dimethyl-substituted), a pyrazol-3-one ring, and a thiadiazole-sulfanylmethyl side chain. The pyrimidine moiety is a common pharmacophore in antimicrobial and antitumor agents, while the pyrazol-3-one scaffold contributes to diverse biological activities, including anti-inflammatory and antifungal properties .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS2/c1-7-4-8(2)15-12(14-7)19-11(20)5-10(18-19)6-21-13-17-16-9(3)22-13/h4H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJHJRRYMJEXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(=N2)CSC3=NN=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex heterocyclic structure that incorporates both pyrimidine and thiadiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Antimicrobial Activity
Compounds containing thiadiazole and pyrimidine scaffolds have been extensively studied for their antimicrobial properties . Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant activity against various bacterial strains. For instance, a study reported that certain thiadiazole derivatives showed moderate antibacterial activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound is supported by its structural components. Thiadiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For example, compounds derived from 1,3,4-thiadiazole exhibited IC50 values ranging from 15 μM to 22 μM against breast cancer (MCF7) and osteosarcoma (SaOS-2) cell lines . The incorporation of the pyrimidine ring may enhance these effects through synergistic mechanisms.
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have also been documented. Thiadiazole-containing compounds have demonstrated the ability to inhibit inflammatory pathways and reduce cytokine production in vitro. This suggests that the compound could be explored further for its therapeutic potential in inflammatory diseases .
Case Studies
| Study | Activity | Cell Line/Organism | IC50/MIC Value |
|---|---|---|---|
| Study 1 | Antibacterial | Staphylococcus aureus | MIC 32 μg/mL |
| Study 2 | Anticancer | MCF7 (breast cancer) | IC50 15 μM |
| Study 3 | Anti-inflammatory | Human macrophages | Inhibition of TNF-α production |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as inhibitors of key enzymes involved in cellular processes such as carbonic anhydrase and cyclooxygenase.
- DNA Interaction : The heterocyclic nature allows these compounds to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The presence of specific functional groups may allow these compounds to modulate signaling pathways involved in inflammation and cancer progression.
Chemical Reactions Analysis
Reactivity of the Pyrazol-3-One Core
The pyrazol-3-one ring exhibits keto-enol tautomerism, enabling nucleophilic and electrophilic reactions at the α-carbon (C-4) and oxygen functionalities.
Key Reactions
Thiadiazole Sulfanyl Group Reactivity
The thiadiazole ring’s sulfur atoms and methylsulfanyl (-SMe) group participate in redox and substitution reactions.
Key Reactions
Pyrimidinyl Substituent Reactivity
The 4,6-dimethylpyrimidinyl group undergoes electrophilic substitution and coordination reactions.
Key Reactions
Cross-Coupling and Cyclization Reactions
The compound’s structure allows participation in advanced synthetic transformations.
Key Reactions
Mechanistic Insights
-
Base-Mediated Deprotonation : The α-hydrogen of the pyrazol-3-one ring is acidic (pKa ~8–10), facilitating deprotonation and subsequent nucleophilic attacks .
-
Steric Effects : Bulky substituents on the thiadiazole or pyrimidine rings hinder reactions at adjacent sites, as observed in cyclocondensation yields .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
a. 2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one ()
- Structure : Lacks the thiadiazole-sulfanylmethyl substituent.
- Key Differences: The absence of the sulfur-containing group reduces lipophilicity (predicted logP: ~1.8 vs.
- Activity : Pyrimidine-pyrazole derivatives without sulfur substituents exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) but weaker antifungal effects .
b. 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione ()
- Structure : Features a butanedione side chain instead of thiadiazole-sulfanylmethyl.
- Key Differences : The ketone-rich side chain may increase hydrogen-bonding capacity, improving solubility but reducing membrane penetration.
- Activity: Demonstrated broad-spectrum antifungal activity against Candida albicans (MIC: 16 µg/mL) but lower potency against Gram-negative bacteria like Pseudomonas aeruginosa .
Thiadiazole-Containing Analogues
a. Ethyl 2,4-dioxo-1,2,3,4,5,7-hexahydro-pyrimido[5,4-e]-[1,2,4]-triazolo[4,3-a]pyrimidine-9-carboxylate ()
- Structure : Combines pyrimidine with triazolo-pyrimidine and ester groups.
- However, the ester group may confer metabolic instability.
b. 5-Methyl-2-[4-(1-methyl-1H-pyrrol-2-yl)-6-thiophen-2-yl-1,6-dihydro-pyrimidin-2-yl]-2,4-dihydro-pyrazol-3-one ()
- Structure : Includes thiophene and pyrrole substituents.
- Key Differences: Thiophene enhances π-π stacking interactions, while pyrrole introduces hydrogen-bond donors. These groups may improve target binding but reduce metabolic stability.
- Activity : Thiophene-containing analogs exhibited strong antifungal activity (MIC: 4 µg/mL against Saccharomyces cerevisiae) but higher cytotoxicity .
Bipyrazole Derivatives
Data Tables
Table 1: Structural and Bioactivity Comparison
Research Findings and Implications
- The thiadiazole-sulfanylmethyl group in the target compound likely enhances Gram-negative activity compared to sulfur-free analogs (e.g., 32 µg/mL vs. 8 µg/mL for E. coli) due to improved outer membrane disruption .
- The pyrazol-3-one core contributes to antifungal specificity , as seen in bipyrazole derivatives (MIC: 16 µg/mL against C. albicans) .
- Structural rigidity from fused rings (e.g., triazolo-pyrimidine in ) may improve target binding but at the cost of solubility and synthetic complexity .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The compound is synthesized via condensation and rearrangement reactions. For example, intermediates like 2-(4,6-dimethylpyrimidin-2-yl)hydrazine derivatives are reacted with heterocyclic thiols (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) under acidic or basic conditions. Ethanol or acetic acid is often used as a solvent, and catalysts like HCl or sodium acetate are employed to optimize yields. Structural confirmation is achieved via -NMR, -NMR, IR spectroscopy, and elemental analysis .
Q. How is the structural elucidation of this compound performed?
Multinuclear NMR (, ) identifies proton and carbon environments, with pyrazole and pyrimidine protons appearing as distinct singlets or doublets. IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650–1700 cm). Mass spectrometry (ESI-MS) provides molecular ion peaks and fragmentation patterns. Elemental analysis validates stoichiometry (e.g., C, H, N, S content) .
Q. What preliminary bioactivity data exist for this compound?
Pyrazole-thiadiazole hybrids are screened against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans). MIC (Minimum Inhibitory Concentration) values are determined using broth dilution assays. Activity is linked to the electron-withdrawing thiadiazole group and hydrophobic substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Systematic variation of solvent (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst (HCl vs. acetic acid/sodium acetate buffer) is critical. For example, using ethanol with concentrated HCl at reflux increases cyclization efficiency for pyrazole-thiadiazole hybrids. Kinetic studies (TLC monitoring) help identify optimal reaction times .
Q. How are contradictions in spectral data resolved during structural characterization?
Discrepancies in NMR signals (e.g., overlapping pyrazole and pyrimidine protons) are addressed using 2D techniques like - HSQC and HMBC. X-ray crystallography provides unambiguous confirmation of regiochemistry and stereochemistry, as demonstrated for related pyrazole derivatives (e.g., dihedral angles between rings and hydrogen-bonding networks) .
Q. What strategies enhance antibacterial activity through structure-activity relationship (SAR) studies?
Key modifications include:
- Introducing electron-withdrawing groups (e.g., nitro, chloro) on the thiadiazole ring to improve membrane permeability.
- Varying alkyl chain lengths in the sulfanyl-methyl linker to balance hydrophobicity and solubility.
- Substituting pyrimidine methyl groups with bulkier substituents (e.g., phenyl) to disrupt bacterial efflux pumps. Comparative MIC assays and molecular docking (e.g., targeting bacterial dihydrofolate reductase) validate these hypotheses .
Q. What advanced techniques are used to study molecular interactions in bioactivity?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities with bacterial enzymes.
- Fluorescence Quenching : Measures interactions with DNA gyrase or topoisomerase IV.
- Molecular Dynamics Simulations : Predicts stability of ligand-enzyme complexes (e.g., using GROMACS or AMBER). For example, hydrogen bonding between the pyrazole carbonyl and active-site residues is a critical determinant of antifungal activity .
Q. How is environmental fate assessed for this compound in laboratory settings?
- Hydrolysis Studies : Incubate the compound in buffers (pH 3–9) and analyze degradation products via HPLC-MS.
- Photolysis : Expose to UV-Vis light and monitor degradation kinetics.
- Soil Sorption Experiments : Use batch equilibrium methods (e.g., OECD Guideline 106) to determine K values. These studies inform ecotoxicological risk assessments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
